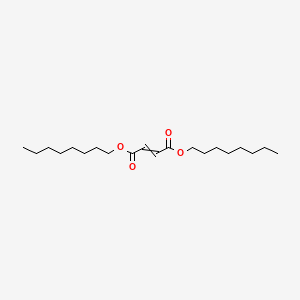

Dioctyl (2e)-2-butenedioate

Description

Contextualization within Ester Chemistry and Unsaturated Dicarboxylic Acid Derivatives Research

As a dialkyl fumarate (B1241708), Dioctyl (2E)-2-butenedioate belongs to the family of esters, which are characterized by a carbonyl group adjacent to an ether linkage. It is specifically a derivative of an unsaturated dicarboxylic acid, meaning it contains two carboxylic acid groups and at least one carbon-carbon double bond. science.gov The "(2E)" designation in its systematic name indicates the trans configuration of the substituents around the double bond, a key feature of fumarates that distinguishes them from their cis isomers, the maleates. nist.govcymitquimica.com

The properties of dioctyl fumarate, such as its insolubility in water and solubility in organic solvents, are typical of many esters of its molecular weight. solechem.eu Its chemical reactivity is largely dictated by the ester functional groups and the carbon-carbon double bond. The double bond, in particular, allows it to participate in polymerization reactions, making it a valuable monomer or co-monomer in the synthesis of various polymers. knowde.comawpc.co.jp

The study of unsaturated dicarboxylic acid derivatives like dioctyl fumarate is a dynamic area of research. science.gov Scientists are exploring how modifying the ester groups and the backbone of the dicarboxylic acid can lead to materials with tailored properties. beilstein-journals.org This research has implications for the development of new polymers, coatings, and other advanced materials. researchgate.netunlp.edu.ar

Historical Perspectives on Fumarate Ester Research and Industrial Relevance

The use of fumaric acid and its esters has a history rooted in both medicine and industry. dermnetnz.orgwikipedia.org In the mid-20th century, fumaric acid esters, particularly dimethyl fumarate, were investigated for the treatment of psoriasis in Germany. dermnetnz.orgwikipedia.orgeur.nlnih.gov This line of research eventually led to the approval of fumarate-based oral therapies for this autoimmune condition. nih.govfrontiersin.org

Industrially, fumaric acid has been used as a food acidulant since 1946. wikipedia.org Its esters, including dioctyl fumarate, gained prominence as plasticizers, especially for polyvinyl chloride (PVC). guidechem.comfactmr.com Plasticizers are additives that increase the flexibility and durability of materials like PVC, expanding their range of applications. guidechem.commcgill.ca Fumarate esters were also utilized in the manufacturing of polyester (B1180765) resins and as intermediates in the synthesis of other chemicals. awpc.co.jpwikipedia.org The demand for non-phthalate plasticizers, driven by health and environmental concerns, has further solidified the industrial relevance of compounds like dioctyl fumarate. chemviewconsulting.comopenpr.com

Contemporary Research Landscape and Emerging Scientific Interest in this compound

In recent years, there has been a renewed and growing scientific interest in this compound, driven by its versatility and potential in a variety of modern applications. factmr.comopenpr.com Current research is focused on several key areas:

Polymer Modification: Dioctyl fumarate is being extensively studied as a co-monomer in the synthesis of novel copolymers. researchgate.netunlp.edu.ar For instance, copolymers of dioctyl fumarate and styrene (B11656) have been investigated as modifiers for bitumen, with the potential to enhance the properties of asphalt (B605645) for road engineering. unlp.edu.arresearchgate.net Similarly, its copolymerization with vinyl benzoate (B1203000) has been explored to create flow improvers for waxy crude oils. researchgate.netconicet.gov.ar

Biomaterials: Researchers are exploring the use of dioctyl fumarate in the development of biomaterials. Copolymers of dioctyl fumarate and N-isopropylacrylamide have been synthesized to create thermoresponsive scaffolds for bone tissue regeneration. researchgate.nettandfonline.com The properties of these materials can be tuned by adjusting the dioctyl fumarate content. tandfonline.comunlp.edu.ar

Advanced Coatings and Adhesives: The paint and coatings industry is a significant consumer of dioctyl fumarate, where it acts as a plasticizer to improve flexibility and durability. chemviewconsulting.com Its use in waterborne and low-VOC (volatile organic compound) coatings is on the rise. factmr.com It also finds application in adhesive manufacturing due to its good solubility and stability. factmr.com

Lubricants: The enhanced oxidative stability and lubrication properties of dioctyl fumarate are driving its demand in the lubricant industry. factmr.com

The increasing demand for high-performance, non-toxic, and customized materials across various sectors is expected to continue to fuel research and development into this compound and its applications. factmr.comchemviewconsulting.com

Data Tables

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Dioctyl fumarate, Di-n-octyl fumarate |

| CAS Number | 2997-85-5, 141-02-6 |

| Molecular Formula | C₂₀H₃₆O₄ |

| Molecular Weight | 340.5 g/mol |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Odor | Mild |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and toluene |

| Boiling Point | Approximately 190 °C at 0.8 Torr |

| Density | Approximately 0.93 g/cm³ |

Table 3: Key Applications of this compound

| Application Area | Function |

| Polymers | Plasticizer, Co-monomer |

| Coatings & Paints | Plasticizer, Additive |

| Adhesives | Additive |

| Lubricants | Lubricant Additive |

| Biomaterials | Component of thermoresponsive scaffolds |

| Oil & Gas | Flow improver for crude oil |

Properties

Molecular Formula |

C20H36O4 |

|---|---|

Molecular Weight |

340.5 g/mol |

IUPAC Name |

dioctyl but-2-enedioate |

InChI |

InChI=1S/C20H36O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h15-16H,3-14,17-18H2,1-2H3 |

InChI Key |

TVWTZAGVNBPXHU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Dioctyl 2e 2 Butenedioate and Its Derivatives

Direct Esterification Routes for Dioctyl (2E)-2-butenedioate Synthesis

The most common method for synthesizing this compound is the direct esterification of fumaric acid with an octanol, typically 2-ethylhexanol. This reaction involves the removal of water to drive the equilibrium towards the formation of the diester.

Catalytic Systems and Reaction Optimization

Various acid catalysts are employed to accelerate the esterification reaction. Commonly used catalysts include sulfuric acid, p-toluenesulfonic acid (p-TSA), and in some cases, a combination of a hydrogen halide and sulfuric acid. Research has focused on optimizing the catalyst type and concentration to maximize yield and minimize reaction times.

One approach involves the use of a combination of hydrogen chloride and sulfuric acid. This dual catalyst system has been shown to produce high yields of dialkyl fumarates. For instance, the reaction of an alkyl acid maleate with an alkanol in the presence of hydrogen chloride can directly form the corresponding dialkyl fumarate (B1241708). The amount of hydrogen halide is a critical parameter, with amounts up to about 0.2 mol per mol of alkyl acid maleate being effective.

Another widely used catalyst is p-toluenesulfonic acid. It is effective in promoting the esterification of carboxylic acids with alcohols. While specific data for dioctyl fumarate synthesis using p-TSA is not extensively detailed in the provided search results, its general application in esterification suggests its relevance.

Sulfuric acid is another common and effective catalyst for this reaction. General procedures for the esterification of dicarboxylic acids often involve heating the acid and alcohol in the presence of a catalytic amount of sulfuric acid.

The choice of catalyst can also influence the purity of the final product. For example, in the synthesis of dibutyl fumarate, a related compound, using a hydrogen chloride catalyst resulted in a high-purity product.

Table 1: Comparison of Catalytic Systems for Dialkyl Fumarate Synthesis

| Catalyst System | Reactants | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hydrogen Chloride & Sulfuric Acid | 2-ethylhexanol, maleic anhydride | 122-147 | 4 | Essentially pure | elsevierpure.com |

| Hydrogen Chloride | Butanol, butyl acid maleate | 100-175 | Not specified | 99 | elsevierpure.com |

Note: The table includes data for related dialkyl fumarates due to the limited specific data for dioctyl fumarate.

Process Parameters and Yield Enhancement Strategies

Several process parameters significantly influence the yield and efficiency of this compound synthesis. A critical factor is the removal of water, which is a byproduct of the esterification reaction. This is often achieved by azeotropic distillation using a suitable solvent like toluene. Maintaining the reaction mixture at reflux helps in the continuous removal of water, thereby shifting the reaction equilibrium towards the product side.

The molar ratio of the reactants is another important parameter. Using an excess of the alcohol can help to drive the reaction to completion. For instance, a molar ratio of two parts alcohol to one part maleic anhydride is often employed.

Temperature and reaction time are also crucial. The esterification is typically carried out at elevated temperatures, often in the range of 100°C to 175°C, to achieve a reasonable reaction rate. The optimal reaction time can vary depending on the catalyst, temperature, and other conditions.

Furthermore, the purity of the reactants is important. For example, it has been noted that the fumaric acid should be substantially dry for the esterification to proceed efficiently. unlp.edu.ar

An alternative to the direct esterification of fumaric acid is a two-step process starting from maleic anhydride. This method involves the esterification of maleic anhydride to form the corresponding dialkyl maleate, followed by isomerization to the dialkyl fumarate. This can be advantageous as it avoids the need to first hydrate maleic anhydride to maleic acid.

Table 2: Influence of Process Parameters on Dialkyl Fumarate Yield

| Parameter | Condition | Effect on Yield |

|---|---|---|

| Water Removal | Continuous azeotropic distillation | Increases yield by shifting equilibrium |

| Reactant Ratio | Excess alcohol (e.g., 2:1 alcohol to acid/anhydride) | Drives reaction towards completion |

| Temperature | 100-175°C | Increases reaction rate |

Synthesis of Fumarate-Based Monomers for Advanced Polymer Architectures

This compound and other fumarate esters are valuable monomers for the synthesis of polymers with tailored properties. The double bond in the fumarate moiety allows for polymerization, typically through free radical mechanisms, to create a variety of polymer architectures, including copolymers and more complex structures.

These fumarate-based polymers find applications as additives for lubricants, coatings, and as modifiers for other polymers. For example, copolymers of dioctyl fumarate with monomers like styrene (B11656) or vinyl benzoate (B1203000) have been synthesized and evaluated as flow improvers for waxy crude oils and as bitumen modifiers. figshare.com

The synthesis of these copolymers is often initiated by radical initiators such as benzoyl peroxide. The properties of the resulting copolymer, such as molecular weight and composition, can be controlled by adjusting the monomer feed ratio and reaction conditions.

Beyond simple copolymers, fumarate-based monomers are being explored for the creation of more advanced polymer architectures. For instance, the synthesis of divinyl-fumarate poly-ε-caprolactone has been reported for the fabrication of scaffolds with controlled architectures for tissue engineering applications. nih.gov This involves the reaction of a vinyl-terminated polycaprolactone with fumaryl chloride.

Furthermore, research into biodegradable polymers has utilized fumarate-based monomers. For example, poly(propylene fumarate) is a biodegradable polymer that can be synthesized and crosslinked for biomedical applications. researchgate.net The synthesis of functional fumarate and maleate monomers is a key area of research for developing polymers with specific functionalities for advanced applications.

Table 3: Examples of Fumarate- and Maleate-Based Copolymers and their Applications

| Monomer 1 | Monomer 2 | Polymer Architecture | Application |

|---|---|---|---|

| Dioctyl fumarate | Styrene | Copolymer | Bitumen modifier |

| Dioctyl fumarate | Vinyl benzoate | Copolymer | Flow improver for crude oil |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Fumaric acid |

| 2-Ethylhexanol |

| Sulfuric acid |

| p-Toluenesulfonic acid |

| Hydrogen chloride |

| Maleic anhydride |

| Dioctyl maleate |

| Styrene |

| Vinyl benzoate |

| Poly(propylene fumarate) |

| Divinyl-fumarate poly-ε-caprolactone |

| N-vinyl pyrrolidone |

| Dibutyl fumarate |

| Butanol |

| Butyl acid maleate |

Polymerization and Copolymerization of Dioctyl 2e 2 Butenedioate

Free Radical Polymerization of Dioctyl (2E)-2-butenedioate

Free radical polymerization is a common method for polymerizing vinyl monomers and is applicable to this compound. This chain-growth process involves three main stages: initiation, propagation, and termination.

The initiation of free radical polymerization requires an initiator, a compound that can generate radical species when subjected to heat or light. The process begins with the generation of free radicals from the initiator, followed by the addition of this radical to a monomer molecule, which creates a new, larger radical. This new radical then propagates by adding to successive monomer units.

| Initiator Class | Example | Activation Method |

|---|---|---|

| Azo Compounds | 2,2'-Azobis(isobutyronitrile) (AIBN) | Thermal |

| Organic Peroxides | Benzoyl Peroxide (BPO) | Thermal |

| Persulfates | Potassium Persulfate (KPS) | Thermal (often in aqueous systems) |

The choice of solvent can have a significant impact on the outcomes of free radical polymerization. chempedia.info Solvents can influence the reaction by affecting the solubility of the monomer and the resulting polymer, which can alter the reaction kinetics. Furthermore, specific interactions between the solvent and the reacting species, such as hydrogen bonding, can modify monomer reactivity. acs.org In some cases, the solvent can also participate in chain transfer reactions, which can limit the molecular weight of the polymer. The polarity and viscosity of the solvent are key factors that can be adjusted to control the polymerization process at both macroscopic and molecular levels. chempedia.info

Copolymerization with Vinyl Monomers

This compound can be copolymerized with a variety of vinyl monomers. Copolymerization is a process where two or more different types of monomers are polymerized together to form a copolymer. This technique is widely used to tailor the properties of the final polymer product, creating materials with specific characteristics that are not achievable with homopolymers. researchgate.net

The composition of a copolymer is determined by the relative reactivities of the comonomers, which are quantified by monomer reactivity ratios (r₁ and r₂). researchgate.net These ratios compare the rate constant of a radical adding to its own type of monomer versus the rate constant of it adding to the other type of monomer. researchgate.net

Since both r₁ and r₂ are less than one, the growing radical chain prefers to add the other monomer rather than its own kind. The product of these ratios (r₁ * r₂ ≈ 0.0064) is very close to zero, which indicates a strong tendency for the monomers to alternate along the polymer chain. chempedia.infotue.nl

| Monomer | Reactivity Ratio (r) | Implication |

|---|---|---|

| Vinyl Acetate (M₁) | r₁ = 0.1135 | A growing chain ending in a VAc radical is more likely to react with a DBM monomer. |

| Dibutyl Maleate (M₂) | r₂ = 0.0562 | A growing chain ending in a DBM radical is more likely to react with a VAc monomer. |

| Product (r₁ * r₂) | 0.0064 | Value is close to 0, indicating a high tendency for alternating copolymerization. |

The ratio of this compound (or its isomer, dioctyl maleate) to vinyl acetate in the feed has a direct impact on the final properties of the copolymer. The incorporation of the dioctyl ester acts as an internal plasticizer, increasing the flexibility of the polymer chains. This leads to a decrease in key thermal properties.

Research on the copolymerization of vinyl acetate with dioctyl maleate (DOM) has shown that the presence of the maleate diester in the copolymer composition lowers the glass transition temperature (Tg) and the minimum film forming temperature (MFFT). stanford.edu Increasing the amount of the comonomer also tends to decrease the density and crystallinity of the resulting polymer. Furthermore, the use of DOM as a comonomer can increase the stability of the resulting poly(vinyl acetate) latex. stanford.edu

| Polymer Characteristic | Effect of Increased Comonomer Content | Reference |

|---|---|---|

| Glass Transition Temperature (Tg) | Decreases | stanford.edu |

| Minimum Film Forming Temperature (MFFT) | Decreases | stanford.edu |

| Latex Stability | Increases | stanford.edu |

| Density & Crystallinity | Decreases |

Copolymerization with Styrene (B11656)

Dioctyl fumarate (B1241708) readily undergoes copolymerization with styrene (S) via conventional free-radical polymerization methods. Research has demonstrated the synthesis of poly(dioctyl fumarate-co-styrene), often designated as PFS, through both bulk and solution polymerization techniques, typically initiated by radical initiators like 2,2'-azobisisobutyronitrile (AIBN). unlp.edu.ar The resulting copolymers have been characterized using various spectroscopic and chromatographic methods, including ¹H-NMR and FTIR spectroscopy to confirm their composition and Size Exclusion Chromatography (SEC) to determine molecular weights. unlp.edu.ar For instance, a poly(dioctyl fumarate-co-styrene) copolymer was synthesized with a weight average molecular weight (Mw) of 92,500 g/mol and a polydispersity index (PDI) of 3.97. unlp.edu.ar The incorporation of both an aliphatic component from DOF and an aromatic one from styrene allows for the tailoring of copolymer properties. unlp.edu.ar

Architectural Control: Linear vs. Branched Copolymers

The macromolecular architecture of dioctyl fumarate-co-styrene copolymers can be controlled to produce either linear or branched structures. researchgate.net This architectural variation has a significant impact on the material's properties. Studies have focused on synthesizing both linear (PFS) and branched (PFSB) copolymers to assess how these different structures affect their performance characteristics. researchgate.net

The synthesis of branched copolymers can be achieved by introducing a branching agent during polymerization. The characterization of these different architectures confirms their distinct nature. For example, thermal analysis shows that the decomposition of the branched structure involves not only the loss of the dioctyl side group but also the rupture of the branches generated during synthesis. researchgate.net This results in a higher percentage of mass loss during the initial thermal degradation event for the branched copolymer compared to its linear counterpart. researchgate.net This ability to create different architectures (linear or branched) provides a method for fine-tuning the properties of the final material. researchgate.netresearchgate.net

Copolymerization with N-isopropylacrylamide (NIPAM)

While poly(N-isopropylacrylamide) (PNIPAAm) and its copolymers are widely studied for their thermo-responsive properties in aqueous solutions, specific research detailing the direct copolymerization of this compound with N-isopropylacrylamide was not prominent in the surveyed scientific literature. nih.govresearchgate.netmdpi.com The existing body of research on NIPAM copolymers tends to focus on its combination with hydrophilic or functional monomers like acrylic acid and various acrylates to tune its lower critical solution temperature (LCST) for biomedical applications. nih.govresearchgate.netmdpi.comnih.gov

Copolymerization with Vinyl Benzoate (B1203000)

The copolymerization of dioctyl fumarate (DOF) with vinyl benzoate (VB) has been successfully achieved through solution radical polymerization. researchgate.netconicet.gov.ar This process yields copolymers whose properties, such as polymerization yield and molecular weight, are dependent on the initial monomer feed composition (fDOF). researchgate.netconicet.gov.ar A key finding from the study of this system is the determination of the monomer reactivity ratios. The product of the reactivity coefficients (r_DOF * r_VB) was found to be 0.042. researchgate.netconicet.gov.ar This value, being significantly less than 1, indicates a copolymerization behavior with a strong tendency toward alternation, meaning the monomer units are likely to add to the polymer chain in a repeating ...-DOF-VB-DOF-VB-... sequence. researchgate.netfiveable.me

The table below summarizes the key parameters from a study on DOF and VB copolymerization.

| Parameter | Value | Significance |

|---|---|---|

| Monomer 1 (M1) | Dioctyl fumarate (DOF) | The subject fumarate ester monomer. |

| Monomer 2 (M2) | Vinyl Benzoate (VB) | The comonomer. |

| Polymerization Method | Solution Radical Polymerization | The technique used for synthesis. researchgate.net |

| Reactivity Ratio Product (r1 * r2) | 0.042 | Indicates a high tendency for alternating copolymerization. researchgate.netconicet.gov.ar |

Controlled Polymerization Techniques for this compound Systems

The synthesis of polymers from 1,2-disubstituted monomers like dioctyl fumarate has traditionally been challenging via conventional radical polymerization due to steric hindrance. unlp.edu.ar However, the advent of controlled radical polymerization (CRP) techniques has opened new avenues for creating well-defined fumaric homo- and copolymers. unlp.edu.arnih.gov These methods, which include Atom Transfer Radical Polymerization (ATRP), Reversible Addition/Fragmentation Chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), are designed to suppress chain termination and transfer reactions, allowing for control over molecular weight, polydispersity, and polymer architecture. nih.gov

While the broader literature indicates that these controlled methodologies have been applied to fumaric systems to generate novel materials, specific, detailed studies focusing exclusively on the application of CRP to dioctyl fumarate are still emerging. unlp.edu.ar The principles of CRP suggest they are highly applicable for overcoming the steric challenges associated with DOF and for synthesizing block copolymers or polymers with complex architectures that are not accessible through conventional free-radical methods. unlp.edu.ar

Homo- and Copolymer Microstructure and Stereoregularity

The microstructure of copolymers, which describes the arrangement and sequence of monomer units along the polymer chain, is a critical factor determining their properties. cozum.info.trtaylorfrancis.com For copolymers of dioctyl fumarate, the microstructure is heavily influenced by the reactivity ratios of the comonomers.

As seen in the copolymerization of DOF with vinyl benzoate, the low value of the reactivity ratio product (r1*r2 = 0.042) strongly favors an alternating microstructure. researchgate.netconicet.gov.ar In the case of copolymerization with styrene, the resulting copolymers are generally described as having a statistical (random) distribution of comonomers along the linear macromolecular chain. unlp.edu.ar Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are essential for characterizing these microstructural details. unlp.edu.arcozum.info.tr

Due to the 1,2-disubstituted ethylenic structure of fumarates, stereoregularity—the spatial arrangement of the side groups along the polymer backbone—plays a significant role in the polymer's properties. unlp.edu.ar Control of stereoregularity can influence the crystallinity and, consequently, the physical and mechanical properties of the material. taylorfrancis.com While the general importance of stereoregularity in fumarate polymers is recognized, detailed investigations into controlling and characterizing the specific tacticity (isotactic, syndiotactic, or atactic) of poly(dioctyl fumarate) and its copolymers require further research.

Characterization of Dioctyl 2e 2 Butenedioate Polymers and Copolymers

Spectroscopic Analysis

Spectroscopic methods are fundamental in identifying the chemical structure and composition of dioctyl (2E)-2-butenedioate polymers and copolymers. Techniques such as Fourier-transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the functional groups present and the arrangement of monomer units within the polymer chains.

Fourier-transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups in poly(this compound) and its copolymers. The presence of the ester carbonyl group and the alkyl chains gives rise to distinct absorption bands in the infrared spectrum.

In the analysis of copolymers, such as those with styrene (B11656), the FTIR spectrum displays characteristic peaks for both monomer units. For instance, in poly(dioctyl fumarate-co-styrene), the spectrum would include the prominent C=O stretching vibration from the dioctyl fumarate (B1241708) units and the aromatic C-H and C=C stretching vibrations from the styrene units.

Table 1: Characteristic FTIR Absorption Bands for Poly(this compound) and its Copolymers

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~2960-2850 | C-H stretching | Alkyl chains of octyl group |

| ~1730 | C=O stretching | Ester carbonyl group |

| ~1460 | C-H bending | Alkyl groups |

| ~1160 | C-O stretching | Ester linkage |

| ~3100-3000 | Aromatic C-H stretching | Styrene units (in copolymers) |

| ~1600, 1495, 1450 | Aromatic C=C stretching | Styrene units (in copolymers) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the polymer structure, allowing for the determination of monomer composition and tacticity.

In the ¹H-NMR spectrum of poly(this compound), the signals corresponding to the protons of the octyl ester groups are typically observed in the upfield region, while the protons on the polymer backbone appear at different chemical shifts. For copolymers, such as with vinyl acetate, additional signals corresponding to the protons of the vinyl acetate monomer units would be present.

¹³C-NMR spectroscopy complements the information from ¹H-NMR by providing data on the carbon skeleton of the polymer. The chemical shifts of the carbonyl carbon and the carbons in the octyl groups and the polymer backbone can be clearly identified.

Table 2: Typical ¹H-NMR Chemical Shifts for Poly(this compound) Copolymers

| Chemical Shift (ppm) | Assignment |

| ~0.8-1.7 | Protons of the octyl side chains (-CH₂, -CH₃) |

| ~4.0-4.2 | Protons of the -OCH₂- group adjacent to the ester |

| ~2.5-3.0 | Protons on the polymer backbone |

| ~7.0-7.4 | Aromatic protons of styrene units (in copolymers) |

| ~2.0 | Methyl protons of vinyl acetate units (in copolymers) |

| ~4.8 | Methine proton of vinyl acetate units (in copolymers) |

Table 3: Typical ¹³C-NMR Chemical Shifts for Poly(this compound) Copolymers

| Chemical Shift (ppm) | Assignment |

| ~14-32 | Carbons of the octyl side chains |

| ~65 | Carbon of the -OCH₂- group adjacent to the ester |

| ~40-50 | Carbons of the polymer backbone |

| ~125-145 | Aromatic carbons of styrene units (in copolymers) |

| ~21 | Methyl carbon of vinyl acetate units (in copolymers) |

| ~67 | Methine carbon of vinyl acetate units (in copolymers) |

| ~170 | Carbonyl carbon of the ester group |

| ~170 | Carbonyl carbon of the acetate group (in vinyl acetate copolymers) |

Chromatographic Analysis

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters that influence their physical and mechanical properties.

Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common method for determining the molecular weight averages (such as the number-average molecular weight, Mn, and the weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of polymers.

The analysis of poly(dioctyl fumarate-co-styrene) copolymers by SEC has shown that the molecular weight and polydispersity can be controlled by the polymerization conditions. For example, studies have reported weight-average molecular weights (Mw) for these copolymers ranging from approximately 37,000 to 92,500 g/mol , with polydispersity indices (PDI) typically between 2 and 4.

Table 4: Molecular Weight Data for Poly(dioctyl fumarate-co-styrene) Copolymers from SEC Analysis

| Copolymer Composition (molar fraction DOF in feed) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |

| 0.25 | 92,500 | 3.97 |

| 0.50 | 58,000 | 2.80 |

| 0.75 | 37,000 | 2.10 |

Thermal Analysis

Thermal analysis techniques are used to investigate the thermal transitions of polymers, such as the glass transition temperature (Tg), which provides insight into the material's behavior at different temperatures.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a widely used technique to measure the heat flow associated with thermal transitions in a material as a function of temperature. The glass transition temperature (Tg) is a key parameter determined by DSC, representing the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

The Tg of poly(this compound) homopolymer has been reported to be approximately -14 °C. For copolymers, the Tg is influenced by the composition of the comonomers. For instance, in copolymers of dioctyl fumarate and vinyl benzoate (B1203000), the glass transition temperature would be expected to vary depending on the relative amounts of each monomer unit in the polymer chain.

Table 5: Glass Transition Temperatures (Tg) of this compound Polymers and Copolymers

| Polymer/Copolymer | Glass Transition Temperature (Tg) (°C) |

| Poly(this compound) | -14 |

| Poly(dioctyl fumarate-co-styrene) | Varies with composition |

| Poly(dioctyl fumarate-co-vinyl benzoate) | Varies with composition |

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Kinetics

Thermogravimetric analysis (TGA) is a vital technique for assessing the thermal stability and degradation kinetics of polymeric materials. For copolymers of dioctyl fumarate, the thermal decomposition process is influenced by the nature of the comonomer.

Studies on copolymers of dioctyl fumarate (DOF) and N-isopropylacrylamide (NIPAM) have revealed a two-stage decomposition process. researchgate.net The initial decomposition phase is attributed to the loss of the dioctyl lateral group from the fumarate monomer, while the subsequent stage involves the scission of the main polymer chain. researchgate.net This two-step degradation is a characteristic feature of some fumaric copolymers, with the specific decomposition pattern being dependent on the comonomer pairing. researchgate.net

In general, fumarate homopolymers are known to exhibit high thermal degradation temperatures. The thermal stability of copolymers containing dioctyl fumarate is a key parameter for their processing and end-use applications, particularly in environments where they may be exposed to elevated temperatures.

Table 1: Thermal Decomposition Characteristics of a Polypropylene Glycol Fumarate-Acrylic Acid Copolymer (45.13:54.87 mol. %)

| Temperature Range (°C) | Weight Loss (%) | Decomposition Stage |

| 155–250 | Negligible | First |

| 250–340 | ~10 | Second |

| 340–550 | Intensive | Final |

| Data sourced from a study on polypropylene glycol fumarate and acrylic acid copolymers, providing an illustrative example of fumarate copolymer thermal degradation behavior. mdpi.com |

The degradation kinetics, including the activation energy of the decomposition process, can be determined from TGA data, providing deeper insights into the thermal behavior of these polymer systems.

Rheological Characterization of Polymer Systems

The rheological properties of this compound polymer systems are critical for understanding their flow behavior in the molten state, which is essential for processing techniques such as extrusion and molding.

Copolymers of dioctyl fumarate have been investigated for their ability to modify the rheological properties of other materials. For instance, copolymers of dioctyl fumarate and styrene have been synthesized and used as modifiers for bitumen. unlp.edu.ar The addition of these copolymers was found to increase the viscosity of the bitumen, with the effect being more pronounced for copolymers with higher molecular weights. unlp.edu.ar This demonstrates the potential of dioctyl fumarate-based copolymers to act as rheology modifiers.

Furthermore, copolymers of dioctyl fumarate and vinyl benzoate have been explored as flow improvers for waxy crude oils. conicet.gov.ar Their effectiveness in this application is directly related to their influence on the rheological behavior of the crude oil at low temperatures.

The intrinsic rheological behavior of this compound polymers and copolymers, such as their viscosity as a function of shear rate and their viscoelastic properties (storage and loss moduli), dictates their processability and the performance of the final products.

Table 2: Illustrative Rheological Data for a Polymer Melt

| Shear Rate (s⁻¹) | Viscosity (Pa·s) |

| 0.1 | 1000 |

| 1 | 950 |

| 10 | 700 |

| 100 | 400 |

| 1000 | 150 |

| This table provides a general representation of shear-thinning behavior commonly observed in polymer melts, where viscosity decreases with increasing shear rate. Specific data for this compound polymers is not readily available in this format. |

Morphological Analysis

The morphology of polymers and copolymers based on this compound plays a significant role in determining their macroscopic properties. Techniques such as scanning electron microscopy (SEM) and fluorescence microscopy are employed to investigate the surface and internal structures of these materials.

In the context of tissue engineering, scaffolds fabricated from copolymers of dioctyl fumarate (DOF) and N-isopropylacrylamide (NIPAM) have been characterized using SEM. researchgate.netresearchgate.net These analyses are crucial for understanding the porous structure of the scaffolds, which is a key factor in cell adhesion and proliferation. The morphology of these scaffolds can be tailored by the fabrication process, such as electrospinning, to achieve desired structural features. researchgate.netresearchgate.net

Furthermore, the morphology of blends containing dioctyl fumarate-styrene copolymers and bitumen has been examined using fluorescence microscopy. unlp.edu.arresearchgate.net These studies have shown good compatibility between the copolymer and the bitumen, which is essential for the performance of the modified bitumen. unlp.edu.ar The morphological analysis provides insights into the phase behavior and dispersion of the copolymer within the matrix.

The surface topography and internal structure revealed by morphological analysis are directly linked to the mechanical and physical properties of the final material.

Advanced Materials Research and Applications of Dioctyl 2e 2 Butenedioate Polymers

Biomaterial Development and Tissue Engineering Scaffolds

Fumarate-based polymers are extensively investigated for biomedical applications, particularly in tissue engineering as scaffolds that support tissue regeneration. unm.edu These materials are valued for their biocompatibility and the ability to tailor their degradation rate to match that of new tissue formation. mdpi.com While much of the research focuses on poly(propylene fumarate) (PPF), the principles apply to other polyfumarates, including those derived from dioctyl fumarate (B1241708). These polymers serve as a framework for cells to attach, proliferate, and differentiate, forming new tissue. mdpi.comnih.gov The combination of a scaffold with cells and bioactive molecules is a foundational concept in tissue engineering. nih.gov

Synthetic polymers like polyfumarates offer advantages over natural materials, such as the ability to be custom-designed with controlled chemical and mechanical properties and more predictable degradation kinetics. nih.gov They can be blended or used in composites with other materials, like ceramics (e.g., hydroxyapatite), to enhance properties such as osteoconductivity for bone tissue engineering. unlp.edu.arresearchgate.net For instance, studies have shown that incorporating hydroxyapatite into fumarate-based polymer scaffolds can increase alkaline phosphatase (ALP) activity in bone marrow stromal cells, indicating enhanced bone formation. unlp.edu.ar

Scaffold Fabrication Methodologies

The creation of a three-dimensional (3D) porous structure is critical for a successful tissue engineering scaffold, as it must allow for cell accommodation and nutrient transport. umich.edu A variety of processing technologies have been developed to fabricate porous scaffolds from polymers like those based on Dioctyl (2E)-2-butenedioate. umich.eduausmt.ac.ir The choice of fabrication technique is crucial as it dictates the final structural and mechanical properties of the scaffold. researchgate.net

Common fabrication methods include:

Solvent Casting and Particle Leaching: In this method, a polymer is dissolved in a solvent and mixed with a porogen, such as salt particles. After the solvent evaporates, the porogen is leached out, leaving a porous structure. This technique allows for control over porosity, but achieving high interconnectivity between pores can be a challenge. mdpi.com

Gas Foaming: This technique uses a blowing agent to create gas bubbles within a solid polymer, resulting in the formation of pores. ausmt.ac.ir A key advantage is that it avoids the use of solvents, eliminating the risk of residual cytotoxic solvents in the final scaffold. ausmt.ac.ir

Thermally Induced Phase Separation (TIPS): This method involves dissolving a polymer in a solvent at a high temperature and then lowering the temperature to induce phase separation into polymer-rich and solvent-rich phases. The solvent is then removed, typically by freeze-drying, to create a highly porous and interconnected scaffold. mdpi.comnih.gov Porosity using this method can be as high as 95%. umich.edu

Stereolithography (μ-SL): This 3D printing technique uses ultraviolet (UV) light to selectively cure a liquid photocurable resin layer by layer. nih.gov It allows for the precise fabrication of scaffolds with mathematically defined and highly reproducible architectures. nih.govfrontiersin.org Fumarate-containing polymers can be functionalized with photocrosslinkable groups to make them suitable for this process. nih.govfrontiersin.org

Electrospinning: This technique uses an electrical charge to draw very fine fibers from a liquid polymer solution. It is widely used to create nanofibrous scaffolds that mimic the structure of the natural extracellular matrix (ECM). ausmt.ac.irnih.gov

| Fabrication Method | Description | Key Advantages | Potential Limitations |

|---|---|---|---|

| Solvent Casting & Particle Leaching | A polymer and a porogen (e.g., salt) are mixed in a solvent. The solvent evaporates, and the porogen is leached out. mdpi.com | Simple; control over porosity. mdpi.com | Limited pore interconnectivity; use of organic solvents. mdpi.com |

| Gas Foaming | A blowing agent creates gas bubbles in a solid polymer, forming pores. ausmt.ac.ir | Solvent-free process. ausmt.ac.ir | Difficult to control pore size and interconnectivity. ausmt.ac.ir |

| Thermally Induced Phase Separation (TIPS) | A polymer solution undergoes phase separation upon cooling, followed by solvent removal to create pores. mdpi.com | High porosity (up to 95%) and interconnectivity. umich.edu | Can be a complex, multi-step process. |

| Stereolithography | UV light selectively cures a liquid photocurable resin layer-by-layer to build a 3D structure. nih.gov | Precise control over architecture; high reproducibility. nih.govfrontiersin.org | Requires a photocrosslinkable polymer resin. nih.gov |

| Electrospinning | An electric field is used to draw fine fibers from a polymer solution, creating a nanofibrous mesh. ausmt.ac.ir | Fabricates scaffolds that mimic the natural extracellular matrix. nih.gov | Can be challenging to create thick, 3D structures. |

Physicochemical and Topographic Surface Characterization of Scaffolds

The surface properties of a biomaterial scaffold are critical as they mediate the initial interactions with cells. Characterization of these properties is essential to predict and control the biological response. For polymers derived from this compound, key parameters include hydrophilicity, porosity, and mechanical properties.

Hydrophilicity: The wettability of a scaffold surface, often measured by the water contact angle, influences protein adsorption and subsequent cell adhesion. unlp.edu.ar Hydrophobic surfaces, which can be characteristic of some fumarate polyesters, may negatively affect cell adhesion and proliferation. mdpi.com Studies have shown that blending fumarate polymers with more hydrophilic polymers or incorporating hydrophilic ceramics like hydroxyapatite (HAP) can increase the material's hydrophilicity. unlp.edu.arresearchgate.net

Porosity and Pore Structure: High porosity and an interconnected pore network are necessary for cell infiltration, nutrient delivery, and waste removal. umich.edu Techniques like thermally induced phase separation can achieve porosities as high as 95%, with pore sizes suitable for tissue ingrowth. umich.edu

Mechanical Properties: The scaffold must possess adequate mechanical stability to support the regenerating tissue. umich.edu The mechanical properties of fumarate-based polymers can be tailored by altering the cross-linking density or by creating composites. mdpi.com For bone tissue engineering, the compressive modulus should ideally be in the same range as that of trabecular bone. umich.edu

| Property | Significance in Tissue Engineering | Typical Findings for Fumarate-Based Scaffolds | Reference |

|---|---|---|---|

| Hydrophilicity (Water Contact Angle) | Influences protein adsorption and cell attachment. | Can be inherently hydrophobic, but hydrophilicity is increased by blending or creating composites with materials like HAP. | unlp.edu.arresearchgate.net |

| Porosity | Allows for cell infiltration, nutrient transport, and tissue ingrowth. | High porosity (≥90%) is achievable with various fabrication methods. | umich.edu |

| Mechanical Stability | Provides structural support during tissue regeneration. | Properties can be tuned via cross-linking and can be significantly improved by forming composites. | mdpi.comumich.edu |

Reactive Diluents and Co-monomers in Coatings and Adhesives Research

In the coatings and adhesives industry, there is a significant need to reduce the emission of volatile organic compounds (VOCs). google.com Reactive diluents are a key technology to achieve this. These are low-molecular-weight compounds that are incorporated into a formulation to reduce its viscosity, making it easier to apply. google.comspecialchem.com Unlike traditional solvents, reactive diluents have functional groups that allow them to react and become part of the final cross-linked polymer network during the curing process. google.com

Esters of unsaturated acids, such as this compound, can function as reactive diluents. google.com Their primary roles include:

Viscosity Reduction: Lowering the viscosity of high molecular weight polymer resins, which improves flow and allows for higher filler loading. specialchem.com

VOC Reduction: Replacing volatile solvents, thereby creating low-VOC or solvent-free formulations. specialchem.com

Performance Modification: Participating in the curing reaction, often through free-radical polymerization initiated by UV light or heat, which affects the final properties of the coating. google.comgoogle.com They can influence hardness, flexibility, and chemical resistance. specialchem.comallnex.cn

This compound and similar fumarates can be used as co-monomers in UV-curable systems. google.com These systems often include a polymer resin, a photoinitiator that starts the curing reaction upon exposure to UV light, and reactive diluents. google.com The use of fumarate-based co-monomers can enhance properties such as surface hardness and chemical resistance in the final cured coating. allnex.cn

Other Emerging Research Applications of this compound Copolymers

The ability of this compound to undergo radical polymerization allows for the synthesis of a wide range of copolymers with tailored properties. unlp.edu.ar By combining it with other monomers, researchers are exploring novel applications beyond traditional fields.

Bitumen Modifiers: Copolymers of dioctyl fumarate and styrene (B11656) have been investigated as modifiers for bitumen, the binding agent used in asphalt. unlp.edu.ar The incorporation of these polymers can improve key properties of the bitumen, such as thermal susceptibility and resistance to rutting and fatigue, which is critical for enhancing the durability of pavements. unlp.edu.ar Research has shown that these copolymers can increase the viscosity of the base bitumen. unlp.edu.ar

Optoelectronic Devices: While research often focuses on other complex copolymers, the fundamental principle of creating donor-acceptor (D-A) copolymers for optoelectronic applications is relevant. mdpi.com In these materials, different monomer units are combined to tune the electronic and optical properties, such as the optical bandgap and light emission wavelength. mdpi.com Copolymers incorporating fluorene units, for example, have been explored for use in devices like organic light-emitting diodes (OLEDs). mdpi.com The versatility of copolymerization suggests that fumarates could potentially be integrated into such advanced material systems.

Flow Improvers for Waxy Crude Oils: Copolymers based on dioctyl fumarate have been synthesized and tested as flow improvers for waxy crude oils. researchgate.net These additives are designed to modify the crystallization of paraffin waxes that precipitate at low temperatures, thereby improving the flow properties of the oil and preventing pipeline blockage. researchgate.net

Research into the copolymerization of fumarates with various other monomers, such as vinyl benzoate (B1203000) and substituted phenylcyanoacrylates, continues to expand the potential applications of these versatile compounds. researchgate.netresearchgate.netresearchgate.net The ability to precisely control copolymer composition allows for the fine-tuning of material properties for specific and advanced functions. mdpi.com

Environmental Research and Degradation Studies of Dioctyl 2e 2 Butenedioate and Its Polymers

Biodegradation Pathways and Mechanisms

The biodegradation of fumarate-based polyesters, such as those derived from dioctyl (2E)-2-butenedioate, primarily occurs through the hydrolysis of their ester bonds. researchgate.netmdpi.com This process can be influenced by both abiotic and biotic factors, with microbial activity playing a crucial role in the breakdown of the polymer chains into smaller, assimilable molecules.

Microbial degradation involves the enzymatic breakdown of materials by microorganisms. While specific studies on this compound are limited, research on analogous ester-based compounds, such as phthalates, provides insight into potential microbial degradation pathways. For instance, the biodegradation of esters like Di-(2-ethylhexyl) phthalate (DEHP) is initiated by the action of microbial esterases. nih.gov This enzymatic action cleaves the ester bonds, releasing the alcohol and the parent acid. nih.gov

In the case of this compound, a similar initial step is expected, where microbial enzymes hydrolyze the ester linkages to yield 2-ethylhexanol and fumaric acid. Fumaric acid is a naturally occurring compound that is an intermediate in the citric acid (TCA) cycle in many organisms, making it readily metabolizable.

Studies on related fumarate-based polymers like poly(propylene fumarate) (PPF) show that degradation leads to the formation of fumaric acid and propylene glycol, which are considered non-toxic. researchgate.netmdpi.com Various bacterial strains, including species from the genera Bacillus, Rhodococcus, and Pseudomonas, have been identified as effective degraders of ester-based plasticizers and polymers. researchgate.net For example, Bacillus sp. has been shown to effectively degrade DEHP by first decomposing it into phthalates and then further to phthalic acid, which enters the TCA cycle. researchgate.net It is plausible that similar microbial consortia are involved in the degradation of dioctyl fumarate (B1241708) and its polymers.

Table 1: Potential Microbial Degradation Pathway for this compound

| Step | Process | Reactant | Enzyme Class (Hypothesized) | Products |

| 1 | Hydrolysis | This compound | Esterase / Hydrolase | Fumaric acid + 2-Ethylhexanol |

| 2 | Metabolism | Fumaric acid | Fumarase | L-Malate (Enters TCA Cycle) |

| 3 | Oxidation | 2-Ethylhexanol | Alcohol Dehydrogenase | Further breakdown products |

The molecular architecture of a polymer significantly dictates its susceptibility to biodegradation. For fumarate-based polyesters, several structural factors are key determinants of their degradation rate.

Molecular Weight : Generally, lower molecular weight polymers exhibit faster degradation rates. researchgate.net This is because shorter polymer chains are more readily accessible to microbial enzymes and have a higher concentration of chain ends, which can be points of initial hydrolytic attack.

Crosslinking Density : The extent of crosslinking within the polymer network has a profound effect on biodegradability. researchgate.netnih.gov Highly crosslinked polymers have a more rigid structure, which restricts water penetration and the mobility of polymer chains. This steric hindrance limits the access of microbial enzymes to the ester bonds, thereby slowing down the degradation process.

Hydrophilicity/Hydrophobicity : The balance between hydrophilic and hydrophobic components in the polymer structure influences water uptake, which is a prerequisite for hydrolytic degradation. While the ester groups in fumarate polyesters are susceptible to hydrolysis, the long octyl chains in this compound impart significant hydrophobicity, which may reduce the rate of water penetration and subsequent biodegradation compared to fumarate polyesters with shorter, more hydrophilic diols.

Crystallinity : The degree of crystallinity in a polymer can affect its degradation rate. Amorphous regions are generally more susceptible to microbial attack than highly crystalline regions because of their less ordered structure, which allows for easier penetration of water and enzymes. Poly(propylene fumarate) is noted to be an amorphous polymer. mdpi.com

Table 2: Factors Influencing Biodegradability of Fumarate-Based Polymers

| Molecular Factor | Effect on Biodegradation Rate | Rationale |

| Increasing Molecular Weight | Decreases | Reduces the number of chain ends and enzyme accessibility. researchgate.net |

| Increasing Crosslinking Density | Decreases | Restricts water penetration and enzyme access to ester bonds. researchgate.netnih.gov |

| Increasing Hydrophobicity | Generally Decreases | Reduces water uptake, which is necessary for hydrolysis. |

| Increasing Crystallinity | Decreases | Crystalline regions are more ordered and less accessible to enzymes than amorphous regions. |

Environmental Fate and Persistence of Fumarate-Based Materials

The environmental fate of a chemical describes its transport and transformation in the environment. For materials derived from this compound, their persistence is largely a function of their biodegradability.

Polymers with high molecular weights are generally considered to have low environmental mobility due to their large size. researchgate.net However, the degradation products determine the ultimate environmental impact. As established, the primary degradation products of many fumarate-based polyesters are the parent diol and fumaric acid. researchgate.netmdpi.com Fumaric acid is a natural metabolite and is not expected to persist or bioaccumulate.

The persistence of the polymer itself will be highly dependent on the environmental conditions. In environments rich in microbial activity, such as soil and activated sludge, the degradation is expected to be more rapid. The rate of degradation is influenced by factors such as temperature, pH, and the availability of nutrients to support microbial growth. nih.gov

Future Research Directions and Unexplored Avenues for Dioctyl 2e 2 Butenedioate

Novel Synthetic Approaches and Sustainable Synthesis

The conventional synthesis of Dioctyl (2E)-2-butenedioate typically involves the esterification of fumaric acid with octanol, often using acid catalysts. solechem.eu Future research is increasingly focused on developing greener and more efficient synthetic routes that align with the principles of sustainable chemistry.

Key areas for future investigation include:

Enzymatic Catalysis: The use of lipases as biocatalysts for the esterification process presents a promising green alternative to traditional acid catalysts. daneshyari.comresearchgate.net Enzymatic routes can offer high selectivity under mild reaction conditions, minimizing byproduct formation and reducing energy consumption. Research into optimizing enzyme selection, reaction media (such as solvent-free systems), and catalyst reusability will be crucial.

Continuous-Flow Processes: Shifting from batch to continuous-flow manufacturing can significantly enhance production efficiency, safety, and scalability. researchgate.net Future work could adapt flow chemistry techniques to the synthesis of this compound, allowing for precise control over reaction parameters, reduced reaction times, and minimized waste.

Alternative Feedstocks and Catalysts: Investigation into catalysts that are less corrosive and hazardous than conventional options like sulfuric acid is a priority. mdpi.comnih.gov Solid acid catalysts, for instance, could simplify product purification and catalyst recovery. Furthermore, exploring the synthesis from bio-based fumaric acid, produced via fermentation, could substantially improve the sustainability profile of the entire process. nih.gov

Table 1: Future Research in Sustainable Synthesis

| Research Avenue | Approach | Potential Advantages |

|---|---|---|

| Biocatalysis | Use of immobilized lipases in solvent-free systems. | Milder reaction conditions, higher selectivity, reduced waste, reusable catalyst. daneshyari.comresearchgate.net |

| Process Intensification | Development of continuous-flow reactor systems. | Improved efficiency and safety, shorter reaction times, easier scalability. researchgate.net |

| Green Catalysis | Exploration of solid acid catalysts and other recyclable catalysts. | Reduced corrosion, simplified purification, minimized hazardous waste. mdpi.comfrontiersin.org |

| Renewable Feedstocks | Utilization of fumaric acid derived from biomass fermentation. | Reduced reliance on petrochemicals, lower carbon footprint. nih.gov |

Precision Polymerization Techniques and Advanced Macromolecular Architectures

This compound is a valuable monomer for creating polymers with tailored properties. While traditionally used in radical polymerization, future research will leverage controlled polymerization techniques to construct complex and well-defined macromolecular architectures. unlp.edu.arresearchgate.net

Unexplored avenues in this area include:

Controlled Radical Polymerization: Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer precise control over molecular weight, polydispersity, and polymer architecture. researchgate.netmdpi.com Applying these methods to this compound can lead to the synthesis of well-defined homopolymers and block copolymers with novel properties.

Novel Copolymer Design: Copolymerization with a wide range of functional monomers can yield materials with unique characteristics. For instance, creating copolymers of this compound with monomers like styrene (B11656) or vinyl benzoate (B1203000) has been shown to be effective for applications such as bitumen modifiers and flow improvers for crude oil. tandfonline.comresearchgate.net Future work could explore copolymers for adhesives, coatings, and specialty elastomers.

Complex Architectures: The long octyl side chains of the monomer make it an ideal candidate for creating specialized polymer structures, such as comb-like or branched polymers. researchgate.net These architectures can influence the material's rheological, thermal, and mechanical properties in unique ways. Research into dendritic or hyperbranched structures incorporating this monomer could lead to new classes of materials for lubricants or processing aids.

Multifunctional Materials Design and Performance Enhancement

The unique chemical structure of this compound, combining a rigid backbone with flexible aliphatic side chains, makes it an excellent component for multifunctional materials. It is widely used to improve softness, adjust viscosity, and act as an internal plasticizer. awpc.co.jpknowde.com

Future research should focus on:

Advanced Plasticizers: Moving beyond its traditional role, research can focus on designing "green plasticizers" based on this compound that offer high efficiency, low migration, and excellent biodegradability, providing a safer alternative to phthalate-based plasticizers. mcgill.ca

Functional Additives: Its properties make it a valuable additive in various formulations. It sees use in paints and coatings, lubricants, and adhesives. factmr.comopenpr.com Further research can optimize its performance in low-VOC coatings and high-performance lubricants where its oxidative stability is advantageous. factmr.com

Smart and Responsive Polymers: Incorporating this compound into polymer networks could lead to materials with stimuli-responsive behaviors, such as shape-memory polymers or self-healing materials. The octyl chains can influence the switching temperature or the healing efficiency of the material.

Interdisciplinary Research in Emerging Technologies

The versatile properties of polymers derived from this compound open up possibilities in several high-tech fields, requiring collaboration between chemists, materials scientists, and engineers.

Promising areas for interdisciplinary research include:

Flexible Electronics: Polymers are key materials for fabricating flexible electronic devices. mdpi.comrsc.org Copolymers containing this compound could be developed as flexible substrates, dielectric materials, or encapsulants due to their mechanical flexibility and durability. youtube.com The long alkyl chains can be tailored to achieve desired dielectric properties and compatibility with other components in a device.

Biomedical Applications: Fumaric acid esters have demonstrated significant potential in biomedical applications, including for immunomodulatory treatments and in tissue engineering scaffolds. nih.gov While research has often focused on smaller esters like dimethyl fumarate (B1241708), the biocompatibility and physical properties of polymers based on this compound warrant investigation for applications like biodegradable scaffolds, drug delivery vehicles, and medical device components. researchgate.netnih.gov

Energy Storage: In the field of energy storage, polymers are used as binders, separators, and solid polymer electrolytes in batteries. The properties of this compound-based polymers could be tuned for use in flexible energy storage devices, where their mechanical resilience and potential ion-conducting capabilities could be beneficial.

Table 2: Potential High-Tech Applications

| Technology Area | Potential Role of this compound Polymers | Key Research Focus |

|---|---|---|

| Flexible Electronics | Flexible substrates, dielectric insulators, encapsulants. | Tuning mechanical flexibility and dielectric properties; ensuring compatibility with conductive components. rsc.orgresearchgate.net |

| Biomedical Devices | Biodegradable scaffolds, drug delivery matrices, coatings for medical implants. | Assessing biocompatibility and degradation kinetics; loading and release of therapeutic agents. nih.gov |

| Energy Storage | Binders for electrodes, components of solid polymer electrolytes. | Enhancing mechanical integrity of electrodes; optimizing ion conductivity and electrochemical stability. |

Computational Chemistry and Modeling in this compound Research

Computational tools are becoming increasingly vital for accelerating materials discovery and optimizing chemical processes. Applying these methods to this compound can provide valuable insights and guide experimental work.

Future research directions in this domain include:

Reaction Mechanism and Catalyst Design: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to elucidate reaction mechanisms for both conventional and novel synthetic routes. This understanding can guide the design of more efficient and selective catalysts for its synthesis.

Polymer Property Prediction: Molecular dynamics (MD) simulations and quantitative structure-property relationship (QSPR) models can predict the physical, thermal, and mechanical properties of polymers and copolymers derived from this compound. This allows for the virtual screening of new materials for specific applications before undertaking lab-intensive synthesis.

Material Performance Simulation: Computational modeling can be used to simulate the performance of materials in their target applications. For example, MD simulations could model the interaction of a this compound-based plasticizer within a PVC matrix to predict its efficiency and migration behavior, or simulate the morphological characteristics of its copolymers. tandfonline.com

Q & A

Basic Research: How can researchers optimize the synthesis of Dioctyl (2E)-2-butenedioate to improve yield and purity?

Methodological Answer:

To optimize synthesis, begin by reviewing literature on analogous esters (e.g., dimethyl (2E)-2-butenedioate) to identify reaction conditions, catalysts, and purification methods . Design experiments using fractional factorial methods to test variables like temperature, solvent polarity, and stoichiometry. Employ techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to monitor reaction progress and purity . For reproducibility, document reagent sources, purity grades, and storage conditions rigorously . If yield plateaus, consider kinetic studies to identify rate-limiting steps or explore enzyme-catalyzed esterification for enhanced selectivity .

Basic Research: What analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

Methodological Answer:

- Structural Confirmation: Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify the (2E)-configuration and ester linkages. Compare spectral data with computational predictions (e.g., density functional theory) .

- Purity Assessment: Combine GC-MS or HPLC with evaporative light scattering detection (ELSD) to quantify impurities .

- Physicochemical Properties: Determine logP (octanol-water partition coefficient) via shake-flask methods and thermal stability using differential scanning calorimetry (DSC). Cross-reference results with environmental fate models to predict bioavailability .

Advanced Research: How can researchers design experiments to assess the environmental fate of this compound in aquatic systems?

Methodological Answer:

Adopt a tiered approach:

Lab-Scale Studies: Measure hydrolysis rates under varying pH and temperature using OECD Guideline 111. Monitor degradation products via LC-MS/MS .

Biotic Transformations: Use microcosm experiments with sediment-water systems to evaluate biodegradation kinetics. Include controls for abiotic degradation and microbial community analysis via 16S rRNA sequencing .

Modeling: Input experimental data into QSAR models (e.g., EPI Suite) to predict bioaccumulation and toxicity. Validate predictions with in vivo assays using model organisms (e.g., Daphnia magna) .

Advanced Research: What computational strategies resolve contradictions in experimental data on this compound’s reactivity?

Methodological Answer:

- Data Triangulation: Compare experimental results (e.g., reaction rates, activation energies) with outputs from molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT). Identify discrepancies in solvent effects or transition-state geometries .

- Sensitivity Analysis: Use Monte Carlo methods to assess how measurement uncertainties (e.g., temperature fluctuations) propagate into reactivity predictions .

- Collaborative Validation: Share raw datasets and computational workflows via platforms like Zenodo to enable peer verification .

Advanced Research: How should researchers address reproducibility challenges in studies involving this compound?

Methodological Answer:

- Standardization: Follow IUPAC guidelines for reporting experimental conditions (e.g., solvent purity, instrument calibration) .

- Metadata Documentation: Use electronic lab notebooks to record batch numbers, storage conditions, and procedural deviations .

- Independent Replication: Partner with external labs to repeat key experiments. Publish negative results to highlight boundary conditions (e.g., oxygen sensitivity) .

Advanced Research: What methodologies enable high-throughput screening of this compound’s biological activity?

Methodological Answer:

- Assay Design: Use 96-well plate formats to test cytotoxicity (via MTT assay) and enzyme inhibition (e.g., esterases). Include positive/negative controls and dose-response curves .

- Automation: Integrate robotic liquid handlers for precise dispensing. Validate results with manual replicates to rule out instrumentation artifacts .

- Data Analysis: Apply machine learning (e.g., random forests) to identify structure-activity relationships (SARs) from screening data. Cross-validate models with external datasets .

Advanced Research: How can AI-driven tools enhance experimental design for this compound research?

Methodological Answer:

- Synthesis Planning: Use systems like Coscientist to generate retrosynthetic pathways, prioritizing routes with minimal hazardous intermediates .

- Optimization: Train neural networks on historical data to predict optimal reaction conditions (e.g., catalyst loading, solvent ratios). Validate predictions with small-scale trials .

- Troubleshooting: Deploy natural language processing (NLP) to mine patents and journals for analogous experimental challenges and solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.